molecular formula C8H4ClN3O2 B13111617 3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid

3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid

Cat. No.: B13111617
M. Wt: 209.59 g/mol
InChI Key: BVCUWIOYGFGQBA-UHFFFAOYSA-N
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Description

3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid is a heterocyclic compound that contains a pyridazine ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[3,4-c]pyridazines, including 3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid, typically involves the formation of the pyridazine ring through cyclization reactions. One common method is the condensation of hydrazines with dicarbonyl compounds, followed by cyclization . Another approach involves the use of aza-Diels-Alder reactions, where a diene reacts with a diazine to form the pyridazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid is unique due to its fused ring structure, which combines the properties of both pyridazine and pyridine rings. This fusion enhances its stability and reactivity, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H4ClN3O2

Molecular Weight

209.59 g/mol

IUPAC Name

3-chloropyrido[3,4-c]pyridazine-6-carboxylic acid

InChI

InChI=1S/C8H4ClN3O2/c9-7-2-4-1-5(8(13)14)10-3-6(4)11-12-7/h1-3H,(H,13,14)

InChI Key

BVCUWIOYGFGQBA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=NC2=CN=C1C(=O)O)Cl

Origin of Product

United States

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